molecular formula C19H20ClNO B11019562 (2E)-N-benzyl-3-(2-chlorophenyl)-N-(propan-2-yl)prop-2-enamide

(2E)-N-benzyl-3-(2-chlorophenyl)-N-(propan-2-yl)prop-2-enamide

Cat. No.: B11019562
M. Wt: 313.8 g/mol
InChI Key: ITYNMNDNBPCMDT-OUKQBFOZSA-N
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Description

(E)-N-BENZYL-3-(2-CHLOROPHENYL)-N-ISOPROPYL-2-PROPENAMIDE is an organic compound characterized by its unique structural features It consists of a benzyl group, a chlorophenyl group, and an isopropyl group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-BENZYL-3-(2-CHLOROPHENYL)-N-ISOPROPYL-2-PROPENAMIDE typically involves a multi-step process. One common method starts with the preparation of the intermediate 3-(2-chlorophenyl)-2-propenoic acid. This intermediate is then reacted with benzylamine and isopropylamine under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (E)-N-BENZYL-3-(2-CHLOROPHENYL)-N-ISOPROPYL-2-PROPENAMIDE can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-BENZYL-3-(2-CHLOROPHENYL)-N-ISOPROPYL-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amides or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as hydroxide ions or amines replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or primary amines in an aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Reduced amides or amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

(E)-N-BENZYL-3-(2-CHLOROPHENYL)-N-ISOPROPYL-2-PROPENAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-N-BENZYL-3-(2-CHLOROPHENYL)-N-ISOPROPYL-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-BENZYL-3-(2-BROMOPHENYL)-N-ISOPROPYL-2-PROPENAMIDE
  • (E)-N-BENZYL-3-(2-FLUOROPHENYL)-N-ISOPROPYL-2-PROPENAMIDE
  • (E)-N-BENZYL-3-(2-METHOXYPHENYL)-N-ISOPROPYL-2-PROPENAMIDE

Uniqueness

(E)-N-BENZYL-3-(2-CHLOROPHENYL)-N-ISOPROPYL-2-PROPENAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the specific arrangement of functional groups contributes to its potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H20ClNO

Molecular Weight

313.8 g/mol

IUPAC Name

(E)-N-benzyl-3-(2-chlorophenyl)-N-propan-2-ylprop-2-enamide

InChI

InChI=1S/C19H20ClNO/c1-15(2)21(14-16-8-4-3-5-9-16)19(22)13-12-17-10-6-7-11-18(17)20/h3-13,15H,14H2,1-2H3/b13-12+

InChI Key

ITYNMNDNBPCMDT-OUKQBFOZSA-N

Isomeric SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)/C=C/C2=CC=CC=C2Cl

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2Cl

Origin of Product

United States

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